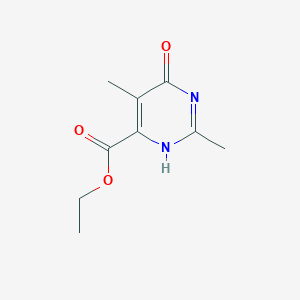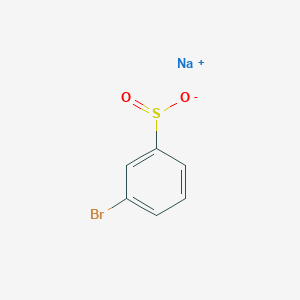
Bisprezatide copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:
- Synthesis of the tripeptide (glycine, histidine, and lysine).
- Purification of the tripeptide.
- Complexation of the tripeptide with copper ions under controlled conditions to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:
Oxidation: The copper ions in this compound can undergo oxidation-reduction reactions.
Substitution: The tripeptide can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: Substituted tripeptide complexes.
Aplicaciones Científicas De Investigación
Bisprezatide copper has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying copper-peptide interactions.
Biology: Investigated for its role in promoting cell proliferation and tissue regeneration.
Medicine: Explored for its potential in wound healing, hair growth, and treatment of chronic obstructive pulmonary disease and metastatic colon cancer.
Industry: Utilized in cosmetic products for improving skin elasticity, reducing wrinkles, and enhancing hair growth
Mecanismo De Acción
Bisprezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.
Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.
Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.
Comparación Con Compuestos Similares
Copper tripeptide-1: Another copper-peptide complex with similar wound-healing properties.
GHK-Copper: A tripeptide-copper complex known for its role in skin and hair care.
Uniqueness: Bisprezatide copper is unique due to its specific tripeptide composition (glycine, histidine, and lysine) and its ability to form a stable complex with copper ions. This unique composition allows it to effectively promote wound healing, hair growth, and tissue regeneration .
Propiedades
Número CAS |
130120-56-8 |
|---|---|
Fórmula molecular |
C28H44CuN12O8-2 |
Peso molecular |
740.3 g/mol |
Nombre IUPAC |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
Clave InChI |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
SMILES canónico |
[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[[2-(1-Benzylpyrrolidine-2-carbonyl)azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B7881158.png)











